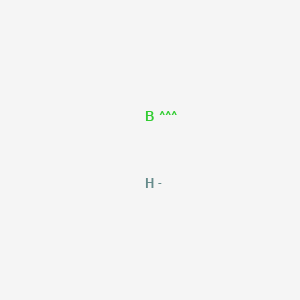

Boron;hydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boron hydrides, or boranes, are compounds formed of boron and hydrogen . They are the compounds with the formula BxHy and related anions . Boron hydrides are hydrogen storage materials which are the object of intensive investigation because they pose tangible solution to the hydrogen storage issue .

Synthesis Analysis

Boron hydrides are generally synthesized by the reaction of BF3 with a hydride source, such as NaBH4, or LiAlH4 . A typical synthesis involves the reaction of a borate ester with a hydride source .Chemical Reactions Analysis

Most reactions of diborane involve the cleavage of the dimeric structure. Hydrolysis of diborane yields boric acid, while alcoholysis yields the appropriate borate ester . Diborane reacts with Lewis bases to form the appropriate Lewis acid-base complex .Physical And Chemical Properties Analysis

Boron hydrides are colorless, diamagnetic substances . They are flammable or react spontaneously with air .Aplicaciones Científicas De Investigación

Catalysis and Hydrogen Activation

Metal-free hydrides, including boron-based hydrides, have become increasingly significant in scientific research due to their roles in catalysis. These hydrides are pivotal in processes such as hydrogen activation with frustrated Lewis pairs and electrocatalytic CO2 reduction. The thermodynamic and kinetic properties of these hydrides, including their hydricity and nucleophilicity, are essential for the structural design of hydrides tailored for specific applications (Ilic et al., 2018).

Hydrogen Storage

Boron is a promising element for hydrogen storage due to its chemical hydrides and nanostructural forms. It is also utilized in nickel metal hydride battery systems to enhance hydrogen compatibility and performance. This highlights boron's significant role in the development of hydrogen storage technology (Fakıoğlu et al., 2004).

Synthetic Applications

Cyclic oxonium derivatives of polyhedral boron hydrides represent a new class of boron compounds with potential for modifying organic and bioorganic molecules. These compounds could be used in diverse fields, including the treatment of nuclear wastes and cancer therapy (Semioshkin et al., 2008).

Boron-Hydride Hydrolysis Catalysis

Cobalt boride (Co–B) catalysts have shown potential in hydrogen production through the hydrolysis of boron-hydrides. These catalysts could be an economical and efficient alternative to noble metal catalysts for hydrogen generation, showcasing boron hydrides' role in sustainable energy solutions (Patel & Miotello, 2015).

Electronic and Optical Applications

Boron hydrides, particularly borophene hydride, display remarkable mechanical, electronic, optical, and thermal conduction properties. These properties are promising for the design of novel nanodevices, indicating the potential application of boron hydrides in the field of nanoelectronics and optoelectronics (Mortazavi et al., 2018).

Medical Applications

Polyhedral boron hydrides have found applications in medicine, particularly in boron neutron capture therapy for cancer and radionuclide diagnostics and therapy. The unique properties of these compounds offer promising avenues in drug design and cancer treatment (Sivaev & Bregadze, 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

A groundbreaking development in efficient hydrogen storage has been reported by Professor Hyunchul Oh in the Department of Chemistry at UNIST, marking a significant advancement in future energy systems . This innovative research centers around a nanoporous magnesium borohydride structure (Mg (BH₄)₂), showcasing the remarkable capability to store hydrogen at high densities even under normal atmospheric pressure .

Propiedades

IUPAC Name |

boron;hydride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.H/q;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCMDEKQJFGURR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[B] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

11.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B3213137.png)

![N-(3-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3213161.png)

![1-{4-[(2-fluorobenzoyl)amino]benzoyl}-N-propylprolinamide](/img/structure/B3213172.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B3213187.png)

![Methyl 5-{2-[({2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}amino)carbonyl]phenyl}-1,3-oxazole-4-carboxylate](/img/structure/B3213197.png)

![2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B3213213.png)